Ácido 3-oxoisoindolina-5-carboxílico

Descripción general

Descripción

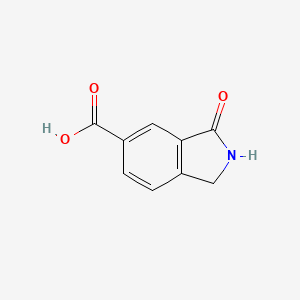

3-Oxoisoindoline-5-carboxylic acid is a chemical compound that is part of a broader class of compounds known as oxoisoindolines. These compounds are characterized by the presence of an oxo group (=O) and an isoindoline ring structure. The specific compound of interest, 3-oxoisoindoline-5-carboxylic acid, would contain a carboxylic acid group (-COOH) at the 5-position of the isoindoline ring.

Synthesis Analysis

The synthesis of related 3-oxoisoindoline derivatives has been explored in several studies. For instance, the synthesis of 3-oxoisoindoline-1-carboxamide derivatives was achieved through a sequential four-component Ugi reaction followed by oxidative nucleophilic substitution of hydrogen, which utilized the nitro group as a directing group . Another efficient synthesis method for 3-oxoisoindoline derivatives, including carbonitriles and carboxamides, used 2-carboxybenzaldehyde and TMSCN with amines, employing OSU-6 as a catalyst . Additionally, a facile method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives was described using a one-pot, three-component condensation reaction catalyzed by sulfamic acid .

Molecular Structure Analysis

The molecular structure of oxoisoindoline derivatives can be complex and is often confirmed using various spectroscopic techniques. For example, the structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized using single-crystal X-ray diffraction and other spectroscopic methods . Although this compound is not the exact target molecule, the techniques used for its analysis are relevant for studying the structure of 3-oxoisoindoline-5-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of oxoisoindoline derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of a carboxylic acid group in 3-oxoisoindoline-5-carboxylic acid suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The oxo group may also influence the reactivity of the compound, potentially through keto-enol tautomerism or nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxoisoindoline-5-carboxylic acid can be predicted based on the properties of similar compounds. For instance, the presence of hydrogen bonding in chiral derivatives of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid suggests that 3-oxoisoindoline-5-carboxylic acid may also engage in hydrogen bonding due to its carboxylic acid moiety . The spectroscopic analysis of related compounds provides insights into their electronic properties, such as hyperpolarizability and molecular orbitals, which could be relevant for understanding the behavior of 3-oxoisoindoline-5-carboxylic acid .

Aplicaciones Científicas De Investigación

Estudios de Actividad Antioxidante

El ácido 3-oxoisoindolina-5-carboxílico se utiliza en la síntesis de 3-oxoisoindolina-5-carboxamidas, que han sido evaluadas por sus propiedades antioxidantes . Estos compuestos han mostrado actividad antioxidante en ensayos como el ensayo de eliminación de radicales libres 1,1-difenil-2-picrilhidrazina (DPPH) y el ensayo de inhibición de la oxidación de lipoproteínas de baja densidad humanas (LDL) . Entre los análogos sintetizados, el compuesto 8a mostró una actividad dominante .

Síntesis Orgánica

El ácido 3-oxoisoindolina-5-carboxílico es un compuesto versátil utilizado en la síntesis orgánica . Su estructura química es altamente polar y activa en reacciones orgánicas, como sustitución, eliminación, oxidación, acoplamiento, etc. .

Nanotecnología

En la nanotecnología, los ácidos carboxílicos como el ácido 3-oxoisoindolina-5-carboxílico se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono .

Polímeros

En el área de los polímeros, los ácidos carboxílicos presentan aplicaciones como monómeros, aditivos, catalizadores, etc. . Los ácidos carboxílicos pueden ser naturales y sintéticos, pueden ser extraídos o sintetizados .

Descubrimiento de Fármacos

Síntesis de Materiales

Como se mencionó anteriormente, el ácido 3-oxoisoindolina-5-carboxílico también se utiliza en la síntesis de materiales. Es un compuesto versátil con una amplia gama de aplicaciones.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Oxoisoindoline-5-carboxylic acid and its derivatives primarily target free radicals and low-density lipoprotein (LDL) . Free radicals are unstable atoms that can cause damage to cells, leading to illness and aging. LDL, often referred to as ‘bad cholesterol’, contributes to fatty buildups in arteries .

Mode of Action

The compound interacts with its targets through its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. They do this by donating an electron to the free radical, neutralizing it and preventing it from causing further damage .

Biochemical Pathways

The biochemical pathways affected by 3-Oxoisoindoline-5-carboxylic acid involve the scavenging of free radicals and the inhibition of LDL oxidation . By scavenging free radicals, the compound reduces oxidative stress, which is linked to a variety of chronic diseases. By inhibiting LDL oxidation, it helps prevent the formation of plaques in the arteries, reducing the risk of heart disease .

Pharmacokinetics

The compound’s antioxidant properties suggest that it may be absorbed and distributed throughout the body to areas experiencing oxidative stress .

Result of Action

The primary result of the action of 3-Oxoisoindoline-5-carboxylic acid is the reduction of oxidative stress and the prevention of LDL oxidation . This can lead to a decrease in inflammation, a reduction in the risk of chronic diseases, and a slowing of the aging process .

Action Environment

The action of 3-Oxoisoindoline-5-carboxylic acid can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain lifestyle factors, such as diet and exercise, can influence the levels of free radicals and LDL in the body . .

Propiedades

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAXCBJUBWJIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620743 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23386-41-6 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23386-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)